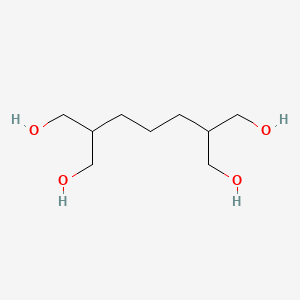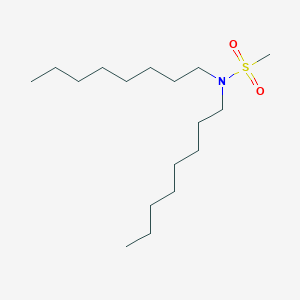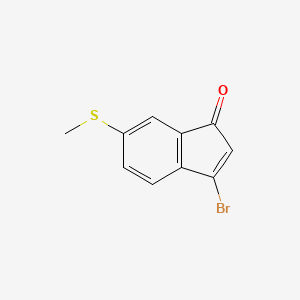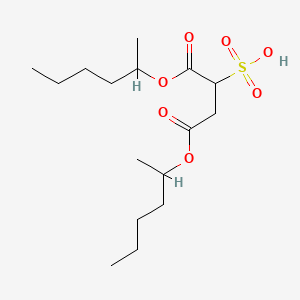![molecular formula C14H20O2 B14280902 (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol CAS No. 125224-44-4](/img/structure/B14280902.png)
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 4-methoxybenzyl chloride.
Grignard Reaction: The 4-methoxybenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then added to cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is resolved using chiral chromatography or enzymatic resolution to obtain the (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexanone.
Reduction: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexane.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-2-[(4-hydroxyphenyl)methyl]cyclohexan-1-ol: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
125224-44-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12,14-15H,2-5,10H2,1H3/t12-,14-/m1/s1 |
InChI Key |
LOYHAUINIBKYQU-TZMCWYRMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2CCCC[C@H]2O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)



![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)

